3-溴-4-氟苯-1,2-二胺

描述

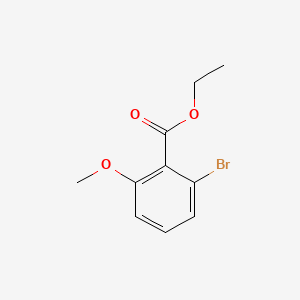

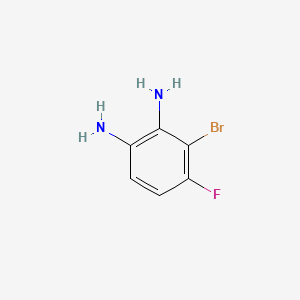

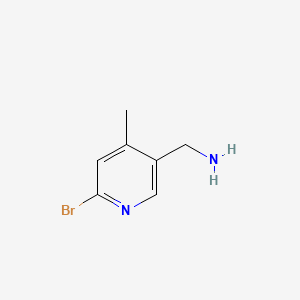

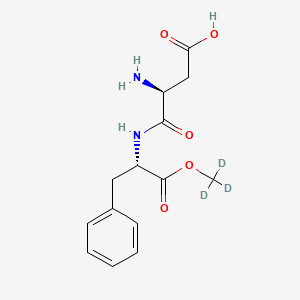

3-Bromo-4-fluorobenzene-1,2-diamine is a solid compound with the CAS Number: 1257535-06-0 . Its IUPAC name is 3-bromo-4-fluoro-1,2-benzenediamine . It has a molecular weight of 205.03 .

Molecular Structure Analysis

The InChI code for 3-Bromo-4-fluorobenzene-1,2-diamine is 1S/C6H6BrFN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2 . This indicates that the compound has a benzene ring with bromine, fluorine, and two amine groups attached.Physical And Chemical Properties Analysis

3-Bromo-4-fluorobenzene-1,2-diamine is a solid at room temperature . It should be stored in a dark place, sealed, and dry .科学研究应用

合成和表征:研究重点放在合成相关的卤代苯化合物,如1,2-双(溴甲基)-4-氟苯,通过重氮化和溴化反应。然后使用GC-MS和1HNMR等技术对这些化合物进行表征(Guo, 2009)。

光解离研究:对1-溴-3-氟苯和1-溴-4-氟苯在266纳米下的光解离行为进行研究,以了解它们的光解离行为。这对于在紫外照射下分子断裂的洞察至关重要(Xi-Bin Gu et al., 2001)。

电化学氟化:研究还探讨了卤代苯的电化学氟化,这对于理解这些化合物在各种反应中的化学行为和潜在应用具有重要意义(Hirohide Horio et al., 1996)。

光谱学研究:进行了关于1-溴-3-氟苯等化合物的FT-IR和FT-Raman光谱学研究,以了解它们的分子几何结构和振动频率。这对于预测这类化合物的物理和化学性质至关重要(D. Mahadevan et al., 2011)。

有机金属化学:氟代苯被越来越认为是有机金属化学和基于过渡金属的催化中多功能溶剂。这项研究对于了解3-溴-4-氟苯-1,2-二胺在这些背景下的潜在应用具有相关性(S. Pike et al., 2017)。

钯催化反应:进行了关于相关溴-氟苯与各种亲核试剂的钯催化羰基化反应的研究。这些研究对于制药和材料科学应用具有重要意义(Jianbin Chen et al., 2014)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

Similar compounds are often used in the synthesis of anti-cancer drugs , suggesting that its targets could be related to cell growth and proliferation pathways.

Mode of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

It’s worth noting that benzene derivatives are often involved in suzuki–miyaura coupling reactions , which are widely used in organic chemistry for the synthesis of various compounds.

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could potentially impact the compound’s bioavailability.

Result of Action

Given its potential use in the synthesis of anti-cancer drugs , it may induce cell death or inhibit cell proliferation in cancer cells.

Action Environment

The action, efficacy, and stability of 3-Bromo-4-fluorobenzene-1,2-diamine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place at room temperature to maintain its stability . Furthermore, the compound’s reactivity may be affected by the pH and temperature of its environment.

生化分析

Biochemical Properties

It is known that bromine and fluorine atoms in organic compounds can significantly influence the reactivity and interactions of these compounds with biomolecules . The presence of the diamine group suggests potential interactions with enzymes and proteins, possibly through hydrogen bonding or ionic interactions .

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

3-bromo-4-fluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBIACHAJVSZDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694132 | |

| Record name | 3-Bromo-4-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257535-06-0 | |

| Record name | 3-Bromo-4-fluorobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-fluorobenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate](/img/structure/B577382.png)

![6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B577389.png)

![7-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B577399.png)